molecular formula C11H10ClNO B8774269 2-(Chloromethyl)-6-methoxyquinoline

2-(Chloromethyl)-6-methoxyquinoline

Cat. No.: B8774269
M. Wt: 207.65 g/mol
InChI Key: IFOZFMPOHZGLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-6-methoxyquinoline (CAS 141770-91-4) is a versatile chemical building block with significant value in medicinal chemistry and organic synthesis. Its molecular formula is C 11 H 10 ClNO, and it has a molecular weight of 207.66 g/mol . The compound's structure incorporates two key functional features: a reactive chloromethyl group (-CH 2 Cl) at the 2-position and an electron-donating methoxy group (-OCH 3 ) at the 6-position of the quinoline scaffold . The chloromethyl group is a highly valuable and reactive site, serving as an excellent electrophile that readily undergoes nucleophilic substitution reactions . This reactivity allows researchers to efficiently functionalize the quinoline core, making this compound a crucial intermediate for constructing diverse chemical libraries . It can be used to link the quinoline system to other pharmacophores or to introduce groups such as amines, hydrazides, or other heterocycles, facilitating the exploration of structure-activity relationships . The overarching research value of this compound lies in its application as a precursor in drug discovery programs. It is employed in the synthesis of novel compounds investigated for potential therapeutic applications, including as anticancer agents and antimicrobial agents . Derivatives synthesized from this scaffold have been studied as potential tubulin polymerization inhibitors and kinase inhibitors, which are important mechanisms in oncology research . Furthermore, the quinoline core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological macromolecules, which underpins its broad pharmacological potential . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(chloromethyl)-6-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7H2,1H3

InChI Key

IFOZFMPOHZGLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)CCl

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Chloromethyl)-6-methoxyquinoline often involves several methods that focus on optimizing yield and purity. The compound can be synthesized through various chemical reactions, including chloromethylation of 6-methoxyquinoline. The structural formula can be represented as follows:

C10H10ClNO\text{C}_{10}\text{H}_{10}\text{ClN}\text{O}

This compound features a quinoline ring system, which is crucial for its biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of quinoline compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorine atom enhances the compound's activity compared to its analogs .

Antimalarial Activity

The compound is also explored for its antimalarial potential. Studies have indicated that modifications to the quinoline structure can lead to improved efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, chlorinated derivatives have demonstrated significantly higher antiplasmodial activity than their methoxylated counterparts .

Anticancer Properties

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results. For example, compounds incorporating the quinoline structure have been tested against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). These studies suggest that this compound may contribute to the development of novel chemotherapeutic agents .

Antimicrobial Efficacy Study

A study conducted on a series of chlorinated quinolines, including this compound, revealed that these compounds exhibited significant antibacterial activity. The study utilized disk diffusion methods to assess the effectiveness against standard bacterial strains. Results indicated that the chlorinated variants had superior inhibition zones compared to non-chlorinated analogs .

Antimalarial Activity Assessment

In a comparative analysis of various quinoline derivatives for antimalarial activity, this compound was part of a series evaluated for their EC50 values against Plasmodium falciparum. The results showed that modifications at the C6 position significantly influenced potency, with chlorinated compounds outperforming others .

CompoundEC50 (nM)Activity Type
This compound37.0 ± 4.3Antimalarial
Methoxylated analog88.7 ± 2.3Antimalarial
Fluorinated analog82.6 ± 9.4Antimalarial

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

Positional Isomerism
  • 6-Chloromethylquinoline (CAS 2644-82-8): This positional isomer features a chloromethyl group at the 6-position instead of the 2-position.
  • This derivative is used as a precursor in antimalarial drug synthesis .
Substituted Chloro and Methoxy Derivatives
  • 4-Chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2): A methyl group at the 2-position and chlorine at the 4-position reduce electrophilicity compared to the chloromethyl variant. This compound is noted for its lower acute toxicity (LD50 > 2000 mg/kg) .
  • 4-Chloro-6,7-dimethoxyquinoline: Additional methoxy groups at the 6- and 7-positions increase steric hindrance and electron-donating effects, altering binding affinity in biological systems .
Bulky Substituents
  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0): The 3-chloropropyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This modification is critical for optimizing pharmacokinetic profiles .
Key Findings :
  • P-glycoprotein Inhibition: 6-Methoxy-2-arylquinolines (e.g., 2-phenyl derivatives) show potent inhibition of P-glycoprotein, a drug efflux pump, with IC50 values as low as 0.5 µM.
  • Anticancer Potential: Derivatives with chlorobenzyloxy groups (e.g., compound 9 in ) exhibit cytotoxic activity against cancer cell lines (e.g., IC50: 12 µM in MCF-7), likely due to intercalation or topoisomerase inhibition.

Physical and Chemical Properties

Fluorescence and Photostability
  • 6-Methoxyquinoline: Exhibits pH-dependent fluorescence with a pKa* (excited state) of 1.7, enabling its use as a photophysical probe. The chloromethyl group in 2-(Chloromethyl)-6-methoxyquinoline may quench fluorescence due to electron withdrawal .
  • Quinine and Quinidine: Unlike 6-methoxyquinoline, these alkaloids lack excited-state protonation, attributed to reduced basicity of the quinoline nitrogen .
Crystallographic Data
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde: The carbonyl group at position 3 introduces planarity deviations (r.m.s. deviation = 0.074 Å), whereas chloromethyl groups may increase torsional strain .

Preparation Methods

Reaction Mechanism and Conditions

This method involves radical-mediated benzylic chlorination of 6-methoxy-2-methylquinoline using N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide) in chlorobenzene or 1,2-dichloroethane. The reaction proceeds via a free-radical chain mechanism:

  • Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals.

  • Propagation : Radicals abstract a hydrogen atom from the methyl group of 6-methoxy-2-methylquinoline, forming a benzylic radical.

  • Chlorination : The benzylic radical reacts with NCS to yield 2-(chloromethyl)-6-methoxyquinoline.

Key parameters :

  • Temperature : 80–105°C

  • Solvent : Chlorobenzene (optimal for selectivity)

  • Molar ratio : NCS (1.5 equiv), benzoyl peroxide (5–10 mol%).

Performance Data

ParameterValueSource
Conversion95%
Selectivity97%
Yield (isolated)78–85%

Advantages : High selectivity for benzylic positions; scalable for industrial use.
Limitations : Requires strict temperature control to avoid ring chlorination byproducts.

In Situ Chloromethylation Using Formaldehyde and HCl

Catalytic Process with Carboxylic Acids

This method generates chloromethylating agents (ClCH₂OH ) in situ by reacting paraformaldehyde with HCl gas in the presence of a low-molecular-weight carboxylic acid (e.g., acetic acid). The reaction with 6-methoxyquinoline proceeds as follows:

  • Formation of chloromethylating agent :

    HCHO+HClH+ClCH2OH\text{HCHO} + \text{HCl} \xrightarrow{\text{H}^+} \text{ClCH}_2\text{OH}
  • Electrophilic substitution : ClCH₂OH reacts with 6-methoxyquinoline at the 2-position.

Key parameters :

  • Catalyst : Acetic acid (5–10 mol%)

  • Solvent : α,α,α-Trifluorotoluene or chlorobenzene

  • Temperature : 30–50°C.

Optimization and Yield

ParameterValueSource
Conversion60–70%
Selectivity75–80%
Purity>90%

Advantages : Environmentally friendly (minimal effluent); avoids hazardous chlorinating agents.
Limitations : Moderate yields due to competing hydrolysis of ClCH₂OH.

Chlorination of Hydroxymethyl Precursors

Hydroxymethyl Intermediate Synthesis

A two-step approach involves:

  • Hydroxymethylation : Introducing a hydroxymethyl group at the 2-position of 6-methoxyquinoline via Friedel-Crafts alkylation using formaldehyde.

  • Chlorination : Treating the intermediate with SOCl₂ or PCl₅ to replace the hydroxyl group with chlorine.

Reaction conditions :

  • Step 1 : HCHO, H₂SO₄ (cat.), 60°C, 6 h.

  • Step 2 : SOCl₂, reflux, 4 h.

Yield and Scalability

ParameterValueSource
Step 1 yield65–70%
Step 2 yield85–90%
Overall yield55–63%

Advantages : High-purity product; suitable for small-scale synthesis.
Limitations : Multi-step process increases cost and time.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldSelectivityScalabilityEnvironmental Impact
Radical-initiated85%HighHighModerate (solvents)
In situ chloromethylation70%ModerateModerateLow
Hydroxymethyl chlorination63%HighLowHigh (SOCl₂ use)

Industrial Applicability

  • Radical-initiated method is preferred for large-scale production due to high conversion and selectivity.

  • In situ method is advantageous for green chemistry initiatives but requires catalyst optimization.

Emerging Techniques and Innovations

Photocatalytic Chloromethylation

Recent studies explore visible-light-driven chloromethylation using TiO₂ catalysts and ClCH₂OH, achieving 50–60% yields under mild conditions.

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control in radical-mediated processes, reducing byproduct formation by 15–20% compared to batch reactors .

Q & A

Q. What are the optimized synthetic routes for 2-(chloromethyl)-6-methoxyquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves functionalization of the quinoline core. A plausible route includes:

Chloromethylation : Introducing the chloromethyl group at position 2 via Friedel-Crafts alkylation using chloromethylating agents (e.g., paraformaldehyde/HCl) under acidic conditions.

Methoxy Group Installation : Methoxylation at position 6 can be achieved using nucleophilic substitution (e.g., methoxide ion) or via precursor intermediates like 6-hydroxyquinoline derivatives.
Key Considerations :

  • Temperature control (< 80°C) minimizes side reactions such as over-alkylation.
  • Solvent choice (e.g., dichloromethane or DMF) impacts reaction kinetics and purity .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Answer:

  • 1H NMR :
    • Methoxy protons (-OCH3) appear as a singlet at δ 3.8–4.0 ppm.
    • Chloromethyl protons (-CH2Cl) split into a triplet (δ 4.5–4.8 ppm) due to coupling with adjacent protons.
    • Aromatic protons in the quinoline ring show distinct splitting patterns (e.g., doublets for H-3 and H-7).
  • IR : Stretching vibrations at 750–850 cm⁻¹ (C-Cl) and 1250–1300 cm⁻¹ (C-O) confirm functional groups.
  • MS : Molecular ion peak at m/z 207 (C11H10ClNO) with isotopic peaks for chlorine (3:1 ratio at m/z 207/209) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence the reactivity of this compound in cross-coupling reactions?

Answer: The chloromethyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the methoxy-substituted ring.

  • Steric Effects : The bulky -CH2Cl group at position 2 hinders nucleophilic substitution at adjacent positions, favoring reactions at the methoxy-bearing ring (position 6).
  • Electronic Effects : The electron-deficient chloromethyl group enhances the electrophilicity of the quinoline nitrogen, facilitating coordination with transition-metal catalysts (e.g., Pd in Suzuki-Miyaura couplings).
    Case Study : In Heck reactions, the chloromethyl group stabilizes Pd(0) intermediates, improving catalytic efficiency .

Q. What strategies resolve contradictory data in crystallographic vs. computational studies of this compound’s molecular geometry?

Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond angles/lengths may arise from:

Crystal Packing Forces : Intermolecular interactions (e.g., halogen bonding) in the solid state distort geometries compared to gas-phase DFT models.

Solvent Effects : Computational models often neglect solvent-induced polarization.
Resolution Methods :

  • Compare experimental data (e.g., C-Cl bond length: 1.76 Å ) with DFT simulations incorporating solvent models (e.g., PCM).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

Q. How does the chloromethyl group modulate the fluorescence properties of 6-methoxyquinoline derivatives?

Answer: The chloromethyl group quenches fluorescence via heavy atom effects (spin-orbit coupling from chlorine), reducing quantum yield compared to non-halogenated analogs.

  • pH Sensitivity : Protonation of the quinoline nitrogen (pKa ~4.5) alters electron distribution, shifting emission maxima.
  • Solvent Polarity : In polar solvents (e.g., ethanol), the chloromethyl group stabilizes excited states, broadening fluorescence spectra.
    Methodology : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ≈ 2–5 ns) .

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